molecular formula C19H21Cl2NO4S B11094483 Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B11094483
M. Wt: 430.3 g/mol
InChI Key: PAIULYPPYHXXRX-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is a synthetic organic compound with a molecular formula of C19H21Cl2NO4S. This compound is characterized by the presence of a thiophene ring, a dichlorophenoxy group, and an ethyl ester functional group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE typically involves the following steps:

    Formation of the Dichlorophenoxy Butanoyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(2,4-dichlorophenoxy)butanoyl chloride.

    Amidation Reaction: The intermediate is then reacted with ethyl 2-amino-5-ethyl-3-thiophenecarboxylate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

ETHYL 2-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: Investigating its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group is known to interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-((4-(2,4-DICHLOROPHENOXY)BUTANOYL)AMINO)BENZOATE
  • ETHYL 2-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenoxy and thiophene moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21Cl2NO4S

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C19H21Cl2NO4S/c1-3-13-11-14(19(24)25-4-2)18(27-13)22-17(23)6-5-9-26-16-8-7-12(20)10-15(16)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,22,23)

InChI Key

PAIULYPPYHXXRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)OCC

Origin of Product

United States

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